Omicron Entry Inhibition Potency
In a head-to-head SAR study, SARS-CoV-2-IN-51 (S-10) demonstrated an EC50 of 0.82 ± 0.13 μM against Omicron S/HIV pseudovirus in 293T-ACE2 cells. This potency is substantially higher than that of the original hit compound 2 (EC50 = 7.04 ± 0.81 μM) and other analogs such as S-1 (12.50 ± 1.71 μM), S-2 (5.06 ± 1.13 μM), S-4 (2.73 ± 0.52 μM), and S-26 (2.67 ± 0.33 μM) [1].
| Evidence Dimension | Antiviral potency (50% effective concentration, EC50) |
|---|---|
| Target Compound Data | 0.82 ± 0.13 μM |
| Comparator Or Baseline | Hit Compound 2: 7.04 ± 0.81 μM; S-1: 12.50 ± 1.71 μM; S-2: 5.06 ± 1.13 μM; S-4: 2.73 ± 0.52 μM; S-26: 2.67 ± 0.33 μM |
| Quantified Difference | SARS-CoV-2-IN-51 is 8.6-fold more potent than Hit 2, 15.2-fold more potent than S-1, 6.2-fold more potent than S-2, and 3.3-fold more potent than S-4. |
| Conditions | Omicron S/HIV pseudovirus assay in 293T-ACE2 cells |
Why This Matters
Higher potency enables lower effective dosing, reducing off-target effects and improving the window for therapeutic application in cell-based models.
- [1] Liu M, Wang J, et al. Optimization, and biological evaluation of 3-O-β-chacotriosyl betulinic acid amide derivatives as novel small-molecule Omicron fusion inhibitors with improved potency and selectivity index. Eur J Med Chem. 2023 May 15;256:115463. View Source
